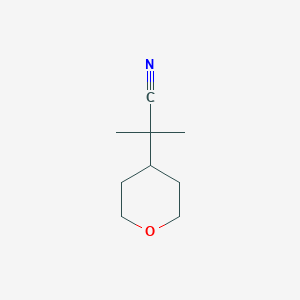
2-(Chloromethyl)pent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)pent-1-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)pent-1-ene can be synthesized through several methods. One common method involves the chlorination of pent-1-ene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or alkoxide ions under basic conditions.
Elimination Reactions: Often require strong bases such as potassium tert-butoxide or sodium hydride.
Addition Reactions: Usually occur in the presence of halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of dihalides or halohydrins.
Applications De Recherche Scientifique
2-(Chloromethyl)pent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)pent-1-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond. In addition reactions, the double bond reacts with electrophiles to form new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)pent-1-ene: Similar structure but with a bromine atom instead of chlorine.
2-(Iodomethyl)pent-1-ene: Similar structure but with an iodine atom instead of chlorine.
2-(Fluoromethyl)pent-1-ene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(Chloromethyl)pent-1-ene is unique due to the specific reactivity of the chlorine atom, which can participate in a wide range of chemical reactions. The presence of the double bond also allows for additional reactivity, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H11Cl |
|---|---|
Poids moléculaire |
118.60 g/mol |
Nom IUPAC |
2-(chloromethyl)pent-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-3-4-6(2)5-7/h2-5H2,1H3 |
Clé InChI |
UZINVYZHXQTKDN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)


![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)






![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

